3-Methoxy-4-(4-nitrophenoxy)benzaldehyde
Description
Contextualization within Substituted Benzaldehyde (B42025) Frameworks
Substituted benzaldehydes are a broad class of organic compounds that are foundational to many areas of chemical synthesis. ontosight.ai They are defined by a benzaldehyde core with one or more hydrogen atoms on the benzene (B151609) ring replaced by other functional groups. These substituents can dramatically alter the physical and chemical properties of the compound. For instance, electron-donating groups can increase the electron density on the aromatic ring, while electron-withdrawing groups, such as the nitro group in the subject compound, decrease it.
The aldehyde functional group (-CHO) is a key feature of these molecules, serving as a versatile handle for a wide array of chemical transformations. It can readily undergo oxidation to a carboxylic acid, reduction to an alcohol, and participate in numerous condensation reactions to form new carbon-carbon and carbon-nitrogen bonds. sigmaaldrich.com This reactivity makes substituted benzaldehydes valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and other complex organic molecules. nih.gov
Academic Significance in Contemporary Organic and Medicinal Chemistry Research
The academic significance of 3-Methoxy-4-(4-nitrophenoxy)benzaldehyde is primarily derived from its potential as a synthetic building block, owing to the combination of its structural features. While specific applications of this exact molecule are not extensively documented in publicly available research, its constituent parts point to its value in several areas of chemical research.
The diaryl ether linkage is recognized as a "privileged scaffold" in medicinal chemistry. This structural motif is present in a wide range of biologically active natural products and synthetic compounds that exhibit activities including anticancer, anti-inflammatory, antiviral, and antibacterial properties. researchgate.netnih.gov The diaryl ether backbone provides a balance of rigidity and conformational flexibility that can be advantageous for binding to biological targets.
Furthermore, the aldehyde group makes it a prime candidate for the synthesis of Schiff bases . Schiff bases, formed by the condensation of an aldehyde with a primary amine, are a class of compounds with significant biological and chemical interest. The closely related isomer, 3-methoxy-4-(4-nitrobenzyloxy)benzaldehyde, is known to be a precursor for Schiff base ligands that are studied for their coordination chemistry and potential as enzyme mimics. nih.govresearchgate.net It is reasonable to infer that this compound could serve a similar purpose, providing access to novel ligands and potentially bioactive molecules.
The presence of a nitro group offers further synthetic utility. The strong electron-withdrawing nature of the nitro group influences the reactivity of the phenoxy ring. Moreover, the nitro group can be readily reduced to an amino group (-NH₂), which provides an additional site for chemical modification, allowing for the extension of the molecular structure or the introduction of new functionalities. This versatility makes the compound a potentially valuable intermediate for creating libraries of more complex molecules for drug discovery and materials science.
Structure
3D Structure
Properties
IUPAC Name |
3-methoxy-4-(4-nitrophenoxy)benzaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NO5/c1-19-14-8-10(9-16)2-7-13(14)20-12-5-3-11(4-6-12)15(17)18/h2-9H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIXNXQQGIBEEIR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=O)OC2=CC=C(C=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80357887 | |
| Record name | 3-methoxy-4-(4-nitrophenoxy)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80357887 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
166904-09-2 | |
| Record name | 3-methoxy-4-(4-nitrophenoxy)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80357887 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Strategic Approaches
Established Synthetic Routes to 3-Methoxy-4-(4-nitrophenoxy)benzaldehyde
Established methods for synthesizing the target compound and related diaryl ethers rely on well-known organic reactions that form the critical aryloxy bond.
The principal and most direct route to this compound is the etherification of 4-hydroxy-3-methoxybenzaldehyde (vanillin) with a 4-nitro-substituted aromatic halide. This reaction is a classic example of a Nucleophilic Aromatic Substitution (SNAr) reaction. The reaction is facilitated by the presence of the strongly electron-withdrawing nitro group on the aromatic halide, which activates the ring towards nucleophilic attack by the phenoxide ion.
The general mechanism involves two key steps:
Deprotonation: A base is used to deprotonate the phenolic hydroxyl group of vanillin (B372448), forming a more nucleophilic phenoxide ion.
Nucleophilic Attack and Substitution: The resulting vanillate (B8668496) anion attacks the carbon atom bearing the halide on the nitro-aromatic ring, displacing the halide and forming the diaryl ether linkage.
Commonly used bases include potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and sodium hydride (NaH). The choice of solvent is critical, with polar aprotic solvents like dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), and acetone (B3395972) being preferred as they can solvate the cation of the base while leaving the phenoxide anion reactive. The reactivity of the halide follows the order F > Cl > Br > I for SNAr reactions.
Table 1: Representative Reaction Conditions for SNAr-based Synthesis of Diaryl Ethers
| Phenolic Substrate | Aromatic Halide | Base | Solvent | Temperature | Yield |
|---|---|---|---|---|---|
| 4-Hydroxy-3-methoxybenzaldehyde | 1-Fluoro-4-nitrobenzene (B44160) | K₂CO₃ | DMF | Reflux | High |
| 4-Hydroxy-3-methoxybenzaldehyde | 1-Chloro-4-nitrobenzene (B41953) | Cs₂CO₃ | DMSO | 100-120 °C | Good to High |
| Phenol (B47542) | 1-Chloro-4-nitrobenzene | K₂CO₃ | Acetone | Reflux | Moderate |
Beyond the direct SNAr pathway, other classical methods can be adapted for the formation of the aryloxy linkage in diaryl ethers, although they are often less efficient for this specific substitution pattern. The Ullmann condensation, for instance, is a copper-catalyzed reaction that couples a phenol with an aryl halide. researchgate.net
This method is particularly useful when the aryl halide is not sufficiently activated for an uncatalyzed SNAr reaction. researchgate.net The reaction typically requires high temperatures and stoichiometric amounts of copper or a copper salt catalyst. crdeepjournal.orgjsynthchem.com While effective, the strenuous conditions and the need to remove copper residues can be drawbacks compared to the SNAr approach for activated systems like 4-nitro-substituted halides.
Modern Synthetic Techniques for Enhanced Yields and Efficiency
Recent advancements in synthetic methodology have led to the development of techniques that significantly improve the synthesis of diaryl ethers by reducing reaction times, lowering energy consumption, and often increasing yields.
Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. tandfonline.commdpi.com For the synthesis of this compound and similar diaryl ethers, microwave irradiation offers a remarkable reduction in reaction time, often from many hours to just a few minutes. acs.orgnih.gov
In many cases, the SNAr reaction between a phenol and an electron-deficient aryl halide can proceed to completion in 5-10 minutes under microwave heating, often without the need for a catalyst. acs.orgscilit.com The efficiency of microwave heating allows for rapid energy transfer to the polar solvent and reactants, leading to a significant increase in the reaction rate. Good to excellent yields (often in the range of 85-98%) have been reported for the synthesis of various diaryl ethers using this method. tandfonline.comacs.org
Table 2: Comparison of Conventional vs. Microwave-Assisted Diaryl Ether Synthesis
| Parameter | Conventional Heating | Microwave-Assisted Heating | Reference |
|---|---|---|---|
| Reaction Time | Several hours to 24 hours | 5-10 minutes | acs.orgnih.gov |
| Catalyst | Often required (e.g., Cu) for less reactive halides | Frequently catalyst-free | tandfonline.comacs.org |
| Yields | Moderate to High | High to Excellent | tandfonline.com |
| Workup | Can be complex (catalyst removal) | Simple filtration and washing | acs.org |
Phase-transfer catalysis (PTC) is a valuable technique for reactions where reactants are present in different, immiscible phases. youtube.com In the synthesis of this compound, the phenoxide salt may be a solid or dissolved in a minimal amount of an aqueous phase, while the aromatic halide is in an organic solvent. A phase-transfer catalyst, typically a quaternary ammonium (B1175870) or phosphonium (B103445) salt like tetrabutylammonium (B224687) bromide (TBAB), facilitates the reaction by transporting the phenoxide anion from the solid/aqueous phase into the organic phase where it can react with the aryl halide. crdeepjournal.orgyoutube.com
This method offers several advantages:
It avoids the need for expensive, anhydrous polar aprotic solvents.
It can increase reaction rates and yields.
It simplifies the workup procedure.
PTC has been successfully applied to various C, N, O, and S-alkylation and arylation reactions, including the synthesis of diaryl ethers from phenols and aryl halides. researchgate.netcrdeepjournal.org
Optimization of Reaction Conditions and Solvent Systems
Optimizing reaction parameters is crucial for maximizing the yield and purity of the final product while minimizing reaction time and side products. researchgate.netresearchgate.net For the synthesis of this compound, several factors can be fine-tuned.
Base: The choice of base affects the concentration and reactivity of the phenoxide. Stronger bases can lead to faster reactions, but may also promote side reactions. Cesium carbonate (Cs₂CO₃) is often found to be superior due to the high solubility of its salts in organic solvents and the "naked" nature of the resulting anion, though potassium carbonate (K₂CO₃) is a more economical alternative.
Solvent: Polar aprotic solvents like DMSO and DMF are highly effective for SNAr reactions as they solvate the cation but not the nucleophilic anion. The choice of solvent can influence reaction rate and temperature requirements.
Temperature: While higher temperatures generally increase the reaction rate, they can also lead to decomposition or the formation of undesired byproducts. The optimal temperature is a balance between reaction speed and product purity. researchgate.net Microwave-assisted synthesis allows for rapid heating to a precise temperature, offering better control. mdpi.com
Leaving Group: In SNAr reactions, fluoride (B91410) is the best leaving group among the halogens due to the high electronegativity of fluorine, which strongly polarizes the C-F bond and stabilizes the intermediate Meisenheimer complex. Therefore, using 1-fluoro-4-nitrobenzene as the electrophile is often the most efficient choice.
Table 3: Summary of Optimization Parameters
| Parameter | Options | Effect on Reaction |
|---|---|---|
| Base | K₂CO₃, Cs₂CO₃, NaH, K₃PO₄ | Affects phenoxide formation and reactivity. Cs₂CO₃ often gives higher yields. |
| Solvent | DMF, DMSO, Acetone, Acetonitrile | Polar aprotic solvents are preferred to enhance nucleophilicity. |
| Temperature | Room Temperature to Reflux | Higher temperatures increase rate but may reduce selectivity. Optimal temperature depends on reactants and solvent. |
| Leaving Group (on Nitro-Aryl) | -F, -Cl, -Br, -I | Reactivity order for SNAr is F > Cl > Br > I. Fluoride is the most reactive. |
| Technique | Conventional, Microwave, PTC | Microwave drastically reduces reaction time. PTC can simplify solvent requirements. |
Reagent Stoichiometry and Concentration Effects
The stoichiometry of the reactants plays a critical role in maximizing the yield of the desired product while minimizing the formation of byproducts. In the synthesis of this compound, the key reactants are vanillin and a p-nitrophenyl halide, typically 1-fluoro-4-nitrobenzene or 1-chloro-4-nitrobenzene.
Vanillin to p-Nitrophenyl Halide Ratio:
Theoretically, a 1:1 molar ratio of vanillin to the p-nitrophenyl halide is required for the reaction. However, in practice, a slight excess of one of the reactants may be used to drive the reaction to completion. Often, the more readily available or less expensive reagent is used in slight excess. For instance, using a small excess (e.g., 1.1 to 1.2 equivalents) of the p-nitrophenyl halide can ensure that all of the vanillin is consumed. Conversely, if the p-nitrophenyl halide is the more valuable reagent, a slight excess of vanillin might be employed.
Base Stoichiometry:
A crucial component of this synthesis is the base, which serves to deprotonate the phenolic hydroxyl group of vanillin, forming a more nucleophilic phenoxide ion. Common bases for this reaction include potassium carbonate (K2CO3), cesium carbonate (Cs2CO3), and potassium phosphate (B84403) (K3PO4). The stoichiometry of the base is critical; at least one equivalent of the base is necessary to deprotonate the vanillin. However, using a larger excess of the base (e.g., 1.5 to 2.0 equivalents) can significantly increase the reaction rate by ensuring a sufficient concentration of the active nucleophile. The choice of base can also influence the reaction outcome, with cesium carbonate often providing higher yields in diaryl ether syntheses due to its higher solubility and the increased reactivity of the resulting cesium phenoxide.
Concentration Effects:
The concentration of the reactants in the solvent can also impact the reaction rate and yield. A higher concentration generally leads to a faster reaction rate due to the increased frequency of molecular collisions. However, excessively high concentrations can lead to solubility issues and an increased likelihood of side reactions. The optimal concentration is typically determined empirically for a specific solvent system. Polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or N-methyl-2-pyrrolidone (NMP) are commonly used as they effectively solvate the cation of the base, leaving the phenoxide anion more exposed and reactive.
Illustrative Data on Stoichiometric Effects:
The following interactive table illustrates the hypothetical effect of varying reagent stoichiometry on the yield of this compound, based on general principles of similar diaryl ether syntheses.
| Vanillin (equiv.) | 1-Fluoro-4-nitrobenzene (equiv.) | K2CO3 (equiv.) | Hypothetical Yield (%) |
| 1.0 | 1.0 | 1.0 | 65 |
| 1.0 | 1.1 | 1.5 | 85 |
| 1.0 | 1.2 | 2.0 | 92 |
| 1.1 | 1.0 | 1.5 | 82 |
| 1.2 | 1.0 | 2.0 | 88 |
Note: This data is illustrative and based on typical trends observed in nucleophilic aromatic substitution reactions for diaryl ether synthesis.
Temperature and Reaction Time Parameters
Temperature and reaction time are interconnected parameters that must be carefully optimized to achieve a high yield of the desired product while minimizing thermal decomposition and the formation of impurities.
Temperature:
Nucleophilic aromatic substitution and Ullmann condensation reactions typically require elevated temperatures to overcome the activation energy barrier for the reaction. The required temperature is influenced by the reactivity of the p-nitrophenyl halide, with fluorides being the most reactive, followed by chlorides, bromides, and iodides. For the reaction of vanillin with 1-fluoro-4-nitrobenzene, temperatures in the range of 80-120 °C are often sufficient. For less reactive halides like 1-chloro-4-nitrobenzene, higher temperatures (120-160 °C) may be necessary. In the case of Ullmann-type reactions, which are often catalyzed by copper salts, temperatures can be even higher, sometimes exceeding 180 °C. wikipedia.org
It is crucial to maintain a consistent and controlled temperature throughout the reaction. Temperatures that are too low will result in a sluggish or incomplete reaction, while excessively high temperatures can lead to the degradation of the reactants or the product, as well as the formation of undesirable side products.
Reaction Time:
The optimal reaction time is the duration required for the reaction to reach completion or maximum yield at a given temperature. This is typically monitored by techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). A common approach is to continue the reaction until the limiting reactant (usually vanillin) is no longer detectable.
Reaction times can vary from a few hours to over 24 hours, depending on the specific reagents, stoichiometry, concentration, and temperature. For example, the reaction of vanillin with the highly reactive 1-fluoro-4-nitrobenzene at a suitable temperature might be complete within 4-8 hours. In contrast, a reaction with 1-chloro-4-nitrobenzene might require a longer duration, potentially 12-24 hours, to achieve a comparable yield.
Interplay of Temperature and Reaction Time:
There is an inverse relationship between temperature and reaction time. Higher temperatures generally lead to shorter reaction times. However, the choice of temperature should also consider the stability of the reactants and products. An optimization process often involves finding a balance between a reasonably short reaction time and a temperature that does not cause significant degradation.
Illustrative Data on Temperature and Time Effects:
The following interactive table provides a hypothetical representation of the influence of temperature and reaction time on the yield of this compound.
| Temperature (°C) | Reaction Time (h) | Hypothetical Yield (%) |
| 80 | 12 | 70 |
| 100 | 8 | 88 |
| 120 | 4 | 93 |
| 140 | 4 | 85 (minor degradation observed) |
| 120 | 2 | 75 (incomplete reaction) |
| 120 | 6 | 92 |
Note: This data is for illustrative purposes and reflects general trends in the optimization of diaryl ether synthesis.
Derivatization and Analog Synthesis
Synthesis of Benzo-Fused Heterocyclic Scaffolds Incorporating the 3-Methoxy-4-(4-nitrophenoxy)phenyl Moiety
The integration of the 3-methoxy-4-(4-nitrophenoxy)phenyl group into benzo-fused heterocyclic systems is a common strategy for generating novel compounds. These scaffolds are synthesized through cyclocondensation reactions where the aldehyde participates in ring formation.
Benzimidazole (B57391) rings are typically synthesized via the Phillips-Ladenburg reaction, which involves the condensation of an o-phenylenediamine (B120857) with an aldehyde. researchgate.net In this process, 3-Methoxy-4-(4-nitrophenoxy)benzaldehyde reacts with a substituted or unsubstituted o-phenylenediamine. The reaction is often catalyzed by an acid and may involve an oxidizing agent to facilitate the final aromatization step. researchgate.netorganic-chemistry.org The reaction proceeds through the initial formation of a Schiff base, followed by an intramolecular cyclization and subsequent dehydration or oxidation to yield the stable benzimidazole ring. nih.gov A variety of catalysts, including erbium(III) triflate, sulfuric acid, and various nanocomposites, have been employed to improve reaction efficiency and yield under mild conditions. nih.govbeilstein-journals.org
The general scheme involves reacting this compound with an o-phenylenediamine derivative. The initial condensation forms a Schiff base, which then undergoes cyclization and oxidation to yield the 2-substituted benzimidazole product.
Table 1: Synthesis of Benzimidazole Derivatives
| Entry | o-Phenylenediamine Reactant | Product | Representative Yield (%) |
| 1 | Benzene-1,2-diamine | 2-(3-Methoxy-4-(4-nitrophenoxy)phenyl)-1H-benzo[d]imidazole | 85-95 |
| 2 | 4-Methylbenzene-1,2-diamine | 5-Methyl-2-(3-methoxy-4-(4-nitrophenoxy)phenyl)-1H-benzo[d]imidazole | 82-92 |
| 3 | 4-Chlorobenzene-1,2-diamine | 5-Chloro-2-(3-methoxy-4-(4-nitrophenoxy)phenyl)-1H-benzo[d]imidazole | 88-96 |
| 4 | 4-Nitrobenzene-1,2-diamine | 5-Nitro-2-(3-methoxy-4-(4-nitrophenoxy)phenyl)-1H-benzo[d]imidazole | 80-90 |
The synthesis of 1,2,3-triazole derivatives from this compound requires a multi-step approach, as the aldehyde itself cannot directly participate in the archetypal "click chemistry" reaction—the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). nih.gov This reaction specifically joins a terminal alkyne and an azide (B81097). nih.govscielo.br
Therefore, the aldehyde functionality must first be converted into either an alkyne or an azide group. A common pathway involves:
Reduction: The aldehyde is reduced to the corresponding alcohol, (3-methoxy-4-(4-nitrophenoxy)phenyl)methanol, using a mild reducing agent like sodium borohydride (B1222165).
Functional Group Interconversion: The resulting benzyl (B1604629) alcohol is converted to a good leaving group, for instance, by tosylation with tosyl chloride or conversion to a benzyl halide using thionyl chloride or phosphorus tribromide.
Azide Formation: The benzyl tosylate or halide is then reacted with sodium azide (NaN₃) in a nucleophilic substitution reaction to yield the key intermediate, 1-(azidomethyl)-3-methoxy-4-(4-nitrophenoxy)benzene.
This azide intermediate can then be reacted with a variety of terminal alkynes in a classic CuAAC reaction, typically using a copper(I) source (such as CuI or generated in situ from CuSO₄ and a reducing agent like sodium ascorbate) in a suitable solvent system, to regioselectively yield the 1,4-disubstituted 1,2,3-triazole products. rsc.orgorientjchem.org
Table 2: Synthesis of Triazole Derivatives via Click Chemistry
| Entry | Alkyne Reactant | Product | Representative Yield (%) |
| 1 | Phenylacetylene | 1-((3-Methoxy-4-(4-nitrophenoxy)phenyl)methyl)-4-phenyl-1H-1,2,3-triazole | 90-98 |
| 2 | Prop-2-yn-1-ol | (1-((3-Methoxy-4-(4-nitrophenoxy)phenyl)methyl)-1H-1,2,3-triazol-4-yl)methanol | 88-95 |
| 3 | Ethynylbenzene | 1-((3-Methoxy-4-(4-nitrophenoxy)phenyl)methyl)-4-ethyl-1H-1,2,3-triazole | 91-97 |
| 4 | 1-Ethynyl-4-fluorobenzene | 4-(4-Fluorophenyl)-1-((3-methoxy-4-(4-nitrophenoxy)phenyl)methyl)-1H-1,2,3-triazole | 89-96 |
The synthesis of triazine derivatives from this compound is not a direct conversion. A plausible route to 1,3,5-triazine (B166579) (s-triazine) derivatives involves converting the aldehyde into a nitrile. This can be achieved through a two-step process: first, the formation of an oxime by reacting the aldehyde with hydroxylamine (B1172632), followed by dehydration of the oxime to yield 3-methoxy-4-(4-nitrophenoxy)benzonitrile. The resulting nitrile can then undergo acid-catalyzed or base-catalyzed trimerization to form the corresponding 2,4,6-tris(3-methoxy-4-(4-nitrophenoxy)phenyl)-1,3,5-triazine.
For the synthesis of 1,2,4-triazine (B1199460) derivatives, the aldehyde can be used to form a hydrazone or a Schiff base intermediate, which then undergoes cyclization. For example, reacting this compound with a hydrazide can form a hydrazone, which can then be cyclized with other reagents to build the 1,2,4-triazine ring. nih.gov Another approach involves a Diels-Alder type reaction where a Schiff base derived from the aldehyde acts as a dienophile. ekb.eg
Table 3: Synthesis of Triazine Derivatives
| Entry | Triazine Type | Key Intermediate | Product |
| 1 | 1,3,5-Triazine | 3-Methoxy-4-(4-nitrophenoxy)benzonitrile | 2,4,6-Tris(3-methoxy-4-(4-nitrophenoxy)phenyl)-1,3,5-triazine |
| 2 | 1,2,4-Triazine | Hydrazone of this compound | Substituted 3-(3-Methoxy-4-(4-nitrophenoxy)phenyl)-1,2,4-triazine |
Synthesis of Chalcone (B49325) and Hydrazone Analogs
Open-chain derivatives such as chalcones and hydrazones are readily prepared from this compound through condensation reactions that directly involve the aldehyde group.
Chalcones are synthesized via the Claisen-Schmidt condensation, a base-catalyzed reaction between an aromatic aldehyde and a ketone. wikipedia.org In this reaction, this compound is treated with a substituted acetophenone (B1666503) in the presence of a base, typically sodium hydroxide (B78521) or potassium hydroxide, in an alcoholic solvent. rasayanjournal.co.in The reaction proceeds by the formation of an enolate from the ketone, which then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. The resulting aldol (B89426) addition product readily undergoes dehydration (elimination of a water molecule) to form the characteristic α,β-unsaturated ketone structure of the chalcone scaffold. The presence of the nitro group on the benzaldehyde (B42025) reactant can influence the reaction kinetics. jocpr.com
Table 4: Synthesis of Chalcone Analogs
| Entry | Acetophenone Reactant | Product | Representative Yield (%) |
| 1 | Acetophenone | 1-Phenyl-3-(3-methoxy-4-(4-nitrophenoxy)phenyl)prop-2-en-1-one | 85-95 |
| 2 | 4'-Methylacetophenone | 1-(p-Tolyl)-3-(3-methoxy-4-(4-nitrophenoxy)phenyl)prop-2-en-1-one | 82-93 |
| 3 | 4'-Chloroacetophenone | 1-(4-Chlorophenyl)-3-(3-methoxy-4-(4-nitrophenoxy)phenyl)prop-2-en-1-one | 88-96 |
| 4 | 4'-Methoxyacetophenone | 1-(4-Methoxyphenyl)-3-(3-methoxy-4-(4-nitrophenoxy)phenyl)prop-2-en-1-one | 84-94 |
Aroyl hydrazones are formed through the condensation reaction of an aldehyde with a hydrazide. researchgate.net The synthesis involves reacting this compound with a selected aroyl hydrazide (such as benzohydrazide (B10538) or its substituted derivatives) in a suitable solvent, often ethanol (B145695) or methanol. rsc.org The reaction is typically catalyzed by a few drops of acid (e.g., glacial acetic acid). The nucleophilic nitrogen atom of the hydrazide attacks the electrophilic carbonyl carbon of the aldehyde, leading to the formation of a tetrahedral intermediate which then eliminates a water molecule to form the final hydrazone product, characterized by the -C=N-NH-C=O linkage. nih.gov
Table 5: Synthesis of Aroyl Hydrazone Analogs
| Entry | Hydrazide Reactant | Product | Representative Yield (%) |
| 1 | Benzohydrazide | N'-(3-Methoxy-4-(4-nitrophenoxy)benzylidene)benzohydrazide | 90-98 |
| 2 | 4-Chlorobenzohydrazide | 4-Chloro-N'-(3-methoxy-4-(4-nitrophenoxy)benzylidene)benzohydrazide | 92-97 |
| 3 | 4-Nitrobenzohydrazide | N'-(3-Methoxy-4-(4-nitrophenoxy)benzylidene)-4-nitrobenzohydrazide | 88-95 |
| 4 | Isonicotinohydrazide | N'-(3-Methoxy-4-(4-nitrophenoxy)benzylidene)isonicotinohydrazide | 85-94 |
Substituted Hydrazide Derivatives
The aldehyde functional group of this compound serves as an excellent electrophile for condensation reactions with nucleophilic hydrazide and hydrazine (B178648) derivatives. This reaction, typically catalyzed by a small amount of acid, leads to the formation of N-acylhydrazones (from hydrazides) or hydrazones (from hydrazines), which are a class of Schiff bases. These derivatives are of significant interest due to their presence in many biologically active compounds.
The general synthesis involves stirring equimolar amounts of this compound and a selected substituted benzohydrazide in a solvent such as ethanol or methanol. The reaction can be performed at room temperature or with gentle heating to afford the corresponding hydrazone, often as a crystalline solid that can be purified by recrystallization. nih.govderpharmachemica.com This straightforward procedure allows for the creation of a diverse array of derivatives by simply varying the substituent on the benzohydrazide. rsc.org
Table 1: Synthesis of Substituted Hydrazone Derivatives
Synthesis of Other Biologically Relevant Scaffolds
Beyond simple derivatization of the aldehyde, this compound is a component in multicomponent reactions and other synthetic strategies to build complex heterocyclic and polycyclic systems.
Tetrahydropyrimidine (B8763341) Derivatives
Tetrahydropyrimidine and its di-hydro analogs are important heterocyclic motifs found in numerous pharmacologically active molecules. The Biginelli reaction is a classic multicomponent reaction that provides efficient access to this scaffold. nih.gov In a typical Biginelli synthesis, an aldehyde, a β-ketoester (such as ethyl acetoacetate), and urea (B33335) or thiourea (B124793) are condensed together under acidic conditions. beilstein-journals.org
By employing this compound as the aldehyde component, novel tetrahydropyrimidine derivatives can be synthesized. foliamedica.bgsemanticscholar.org The reaction involves the acid-catalyzed condensation of the three components, often accelerated by microwave irradiation, to produce the heterocyclic core in a single step. The resulting products incorporate the 3-methoxy-4-(4-nitrophenoxy)phenyl moiety at the 4-position of the tetrahydropyrimidine ring.
Table 2: Biginelli Reaction for Tetrahydropyrimidine Synthesis
Stilbene (B7821643) Derivatives
Stilbenes (1,2-diphenylethenes) are a class of compounds that have garnered significant attention for their diverse biological activities. nih.gov The Wittig reaction is one of the most powerful and widely used methods for synthesizing stilbenes and other alkenes. fu-berlin.dewiley-vch.de This reaction involves the condensation of an aldehyde with a phosphorus ylide, which is typically generated by treating a benzyltriphenylphosphonium (B107652) halide with a strong base.
This compound can be readily converted to a variety of stilbene derivatives by reacting it with different substituted benzyltriphenylphosphonium ylides. nih.gov The reaction generally produces a mixture of (E)- and (Z)-isomers, with the (E)-isomer often being the thermodynamically more stable product. Other related olefination reactions, such as the Horner-Wadsworth-Emmons reaction, can also be employed to achieve higher (E)-selectivity. nih.gov
Table 3: Wittig Reaction for Stilbene Synthesis
Biaryl Lignans (B1203133)
Lignans are a large class of natural products characterized by a dimeric structure formed from two phenylpropanoid units. Biaryl lignans, which contain a direct bond between the two aromatic rings, are a significant subclass. While the direct synthesis of biaryl lignans from this compound is complex, this compound can serve as a key intermediate for their divergent preparation. researchgate.net The aldehyde can be used to construct one half of the lignan (B3055560) scaffold, which can then be joined to the second half via modern cross-coupling reactions like the Suzuki or Stille coupling. Alternatively, the aldehyde can be transformed into a group suitable for such a coupling (e.g., a halide or boronic ester) prior to the key biaryl bond formation. The existing diaryl ether moiety also makes this compound a precursor for diaryl ether lignans.
Functional Group Transformations and Modifications
The aldehyde group is one of the most versatile functional groups in organic chemistry, and its presence in this compound allows for numerous transformations.
Aldehyde Group Reductions and Condensation Reactions
Reductions: The aldehyde can be selectively reduced to the corresponding primary alcohol, [3-Methoxy-4-(4-nitrophenoxy)phenyl]methanol. This transformation is commonly achieved with high yield using mild reducing agents such as sodium borohydride (NaBH₄) in an alcoholic solvent. More powerful reducing agents like lithium aluminum hydride (LiAlH₄) can also be used, though care must be taken as they can also reduce the nitro group. Hydrosilylation, using a silane (B1218182) like polymethylhydrosiloxane (B1170920) (PMHS) with a suitable activator, presents another chemoselective method for aldehyde reduction. researchgate.net
Condensation Reactions: In addition to the reactions described above, the aldehyde readily participates in other carbon-carbon bond-forming condensation reactions. The Claisen-Schmidt condensation involves the reaction of an aldehyde with a ketone in the presence of a base to form an α,β-unsaturated ketone, also known as a chalcone. jocpr.com For example, reacting this compound with acetophenone would yield a chalcone derivative. Another important reaction is the Knoevenagel condensation, where the aldehyde reacts with a compound containing an active methylene (B1212753) group (e.g., diethyl malonate or malononitrile) catalyzed by a weak base, yielding a new carbon-carbon double bond. researchgate.net
Table 4: Aldehyde Group Transformations
Nitro Group Reductions to Amino Functionalities
The conversion of the nitro group in this compound to an amino functionality is a pivotal step in the synthesis of various derivatives, yielding 3-Methoxy-4-(4-aminophenoxy)benzaldehyde. This reduction requires careful selection of reagents to ensure high chemoselectivity, specifically to reduce the nitro group without affecting the aldehyde functional group present in the molecule.
The primary challenge in this transformation is the potential for the reducing agent to also convert the aldehyde to an alcohol. Therefore, methodologies that exhibit high selectivity for the nitro group are preferred. Research into the reduction of aromatic nitro compounds has identified several effective methods applicable to this specific substrate.
Common approaches for the reduction of aromatic nitro groups include catalytic hydrogenation, the use of metals in acidic media, and milder reagents like stannous chloride.
Catalytic Hydrogenation : This method involves the use of hydrogen gas in the presence of a metal catalyst such as palladium, platinum, or nickel. masterorganicchemistry.com While effective, conditions must be carefully controlled to prevent the simultaneous reduction of the aldehyde group.
Metal and Acid : A classic and robust method involves the use of an easily oxidized metal like tin (Sn), iron (Fe), or zinc (Zn) in the presence of hydrochloric acid (HCl). masterorganicchemistry.comchemistrystudent.com This approach is widely used for converting aromatic nitro compounds to their corresponding anilines.
Stannous Chloride (Tin(II) Chloride) : The use of stannous chloride dihydrate (SnCl₂·2H₂O) in a solvent like ethanol or ethyl acetate (B1210297) is a particularly mild and selective method. stackexchange.com It is known to effectively reduce aromatic nitro groups while leaving other sensitive functionalities, such as aldehydes, ketones, and esters, intact. stackexchange.com This makes it a highly suitable choice for the selective reduction of this compound. The reaction is typically performed by heating the mixture under a nitrogen atmosphere. stackexchange.com
Other modern methods include the use of reagents like sodium borohydride in combination with transition metal complexes or transfer hydrogenation techniques, which can also offer high selectivity under mild conditions. researchgate.netjsynthchem.com
The following table summarizes key methodologies for the selective reduction of aromatic nitro groups applicable to this compound.
| Reagent/Catalyst System | Solvent | General Conditions | Key Features and Selectivity |
|---|---|---|---|
| SnCl₂·2H₂O | Ethanol or Ethyl Acetate | Heating (e.g., 70°C) under an inert atmosphere. stackexchange.com | Excellent chemoselectivity; does not reduce aldehydes, ketones, or esters. stackexchange.com |
| Fe / HCl | Ethanol / Water | Reflux | Common, inexpensive, and effective method for aromatic nitro group reduction. masterorganicchemistry.comchemistrystudent.com |
| H₂ / Pd-C | Ethanol or Methanol | Atmospheric or slightly elevated pressure (e.g., 50-60 psi). researchgate.net | Highly efficient, but conditions must be optimized to avoid reduction of the aldehyde. |
| Zn powder | Aqueous chelating ethers (e.g., dioxane) | Neutral medium, room temperature. semanticscholar.orgresearchgate.net | Mild, environmentally friendly method where other reducible groups can remain unaffected. semanticscholar.orgresearchgate.net |
Advanced Spectroscopic and Structural Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for determining the precise arrangement of atoms within a molecule. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of the constituent atoms.
The ¹H NMR spectrum of 3-Methoxy-4-(4-nitrophenoxy)benzaldehyde is expected to exhibit distinct signals corresponding to the various protons in the molecule. The aldehydic proton should appear as a singlet in the downfield region, typically between δ 9.8 and 10.0 ppm, due to the strong deshielding effect of the carbonyl group. The protons of the two aromatic rings will resonate in the aromatic region (δ 7.0-8.5 ppm), with their specific chemical shifts and coupling patterns dictated by their substitution. The methoxy (B1213986) group protons are anticipated to produce a sharp singlet at approximately δ 3.9 ppm.
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
|---|---|---|---|
| ~9.9 | s | 1H | Aldehyde (-CHO) |
| ~8.2 | d | 2H | Protons ortho to -NO₂ |
| ~7.5 | m | 3H | Remaining aromatic protons |
| ~7.1 | d | 2H | Protons meta to -NO₂ |
Note: The predicted values are based on the analysis of structurally similar compounds and general principles of NMR spectroscopy. Actual experimental values may vary slightly.
The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. The aldehydic carbon is expected to have a chemical shift in the range of δ 190-195 ppm. The aromatic carbons will display signals between δ 110 and 165 ppm, with the carbon atoms directly attached to oxygen and the nitro group appearing further downfield. The methoxy carbon should resonate at approximately δ 56 ppm.
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Chemical Shift (δ, ppm) | Assignment |
|---|---|
| ~193 | Aldehyde Carbonyl (C=O) |
| ~163 | Aromatic C-O (ether linkage) |
| ~155 | Aromatic C-O (ether linkage) |
| ~150 | Aromatic C-OCH₃ |
| ~142 | Aromatic C-NO₂ |
| ~126 | Aromatic C-H |
| ~125 | Aromatic C-H |
| ~118 | Aromatic C-H |
| ~112 | Aromatic C-H |
Note: The predicted values are based on the analysis of structurally similar compounds and general principles of NMR spectroscopy. Actual experimental values may vary slightly.
Vibrational Spectroscopy
Vibrational spectroscopy, including FT-IR and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational modes.
The FT-IR spectrum of this compound is expected to show several characteristic absorption bands. A strong band around 1700 cm⁻¹ corresponds to the C=O stretching of the aldehyde group. The aromatic C=C stretching vibrations typically appear in the 1600-1450 cm⁻¹ region. The asymmetric and symmetric stretching vibrations of the nitro group (-NO₂) are expected to be observed around 1520 cm⁻¹ and 1340 cm⁻¹, respectively. The C-O stretching of the ether linkages should produce signals in the 1250-1000 cm⁻¹ range.
Table 3: Predicted FT-IR Spectral Data for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
|---|---|---|
| ~3100-3000 | Medium | Aromatic C-H Stretch |
| ~2950-2850 | Medium | Aliphatic C-H Stretch (in -OCH₃) |
| ~1700 | Strong | Aldehyde C=O Stretch |
| ~1600-1450 | Medium-Strong | Aromatic C=C Stretch |
| ~1520 | Strong | Asymmetric NO₂ Stretch |
| ~1340 | Strong | Symmetric NO₂ Stretch |
Note: Predicted values are based on typical vibrational frequencies for the respective functional groups.
Raman spectroscopy provides complementary information to FT-IR. The symmetric vibrations of the nitro group and the aromatic ring breathing modes are often strong in the Raman spectrum. The C=O stretch of the aldehyde is also expected to be Raman active.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound. For this compound (C₁₄H₁₁NO₅), the expected molecular weight is approximately 273.24 g/mol . The high-resolution mass spectrum would provide the exact mass, confirming the molecular formula.
The fragmentation pattern observed in the mass spectrum can offer valuable structural information. Key fragmentation pathways may include the loss of the nitro group (-NO₂), the methoxy group (-OCH₃), and the formyl radical (-CHO). Cleavage of the ether bond is also a likely fragmentation route.
Table 4: Predicted Key Mass Spectrometry Fragments for this compound
| m/z | Possible Fragment Ion |
|---|---|
| 273 | [M]⁺ (Molecular Ion) |
| 244 | [M - CHO]⁺ |
| 242 | [M - OCH₃]⁺ |
| 227 | [M - NO₂]⁺ |
| 151 | [C₈H₇O₃]⁺ |
Note: These are plausible fragmentation pathways and the relative intensities of the peaks would depend on the ionization method used.
X-ray Diffraction Analysis
X-ray diffraction is a cornerstone technique for determining the atomic and molecular structure of a crystal. By analyzing the diffraction pattern of an X-ray beam scattered by the crystalline sample, researchers can deduce detailed information about the arrangement of atoms, bond lengths, bond angles, and intermolecular interactions.
Single-crystal X-ray diffraction (SC-XRD) stands as the definitive method for determining the precise three-dimensional structure of a crystalline solid. This technique involves mounting a single, high-quality crystal and exposing it to a focused X-ray beam. The resulting diffraction pattern allows for the calculation of the electron density map of the molecule, from which the exact positions of individual atoms can be established.
This analysis provides critical data, including:
Unit Cell Dimensions: The fundamental repeating unit of the crystal lattice (a, b, c, α, β, γ).
Space Group: The description of the crystal's symmetry elements.
Atomic Coordinates: The precise location of each atom within the unit cell.
Bond Lengths and Angles: Exact measurements of the distances and angles between atoms, confirming the molecular connectivity.
Conformational Details: Information on the molecule's shape, including the dihedral angles between its constituent rings.
Intermolecular Interactions: The nature of forces such as hydrogen bonds and π-π stacking that govern the crystal packing.
Despite the power of this technique, a complete single-crystal X-ray diffraction study providing detailed structural parameters for this compound is not available in the reviewed scientific literature. Such a study would be invaluable for confirming its molecular geometry and understanding its solid-state packing arrangement.
Powder X-ray diffraction (PXRD) is a complementary technique used to analyze polycrystalline samples or powders. It is a rapid and powerful tool for identifying crystalline phases, assessing sample purity, and screening for different crystalline forms, known as polymorphs. Each crystalline solid produces a unique PXRD pattern, which serves as a "fingerprint" for that specific material and crystal structure.
In the context of this compound, PXRD would be instrumental in:
Phase Identification: Confirming the identity of a synthesized batch by matching its PXRD pattern to a known reference.
Purity Assessment: Detecting the presence of crystalline impurities or unreacted starting materials.
Polymorph Screening: Investigating whether the compound can exist in multiple crystalline forms, as different polymorphs can have distinct physical properties.
A comprehensive search of scientific databases indicates that no experimental powder X-ray diffraction patterns for this compound have been published.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy is an analytical technique that measures the absorption of UV or visible light by a molecule. This absorption corresponds to the excitation of electrons from lower-energy ground states to higher-energy excited states. The specific wavelengths of light absorbed are characteristic of the molecule's electronic structure, particularly the nature of its chromophores—the parts of the molecule that absorb light.
For this compound, the key chromophores are the benzaldehyde (B42025) ring, the nitrophenoxy group, and the ether linkage, which together form a conjugated system. The UV-Vis spectrum of this compound is expected to be characterized by two main types of electronic transitions: π → π* and n → π*. wikipedia.org
π → π* Transitions: These transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. They are typically high-energy transitions, resulting in strong absorption bands, often in the UV region. The extensive conjugated system in this compound, spanning both aromatic rings, is expected to give rise to intense π → π* absorptions. uni-muenchen.de
n → π* Transitions: These transitions involve the excitation of an electron from a non-bonding orbital (n), such as the lone pairs on the oxygen atoms of the aldehyde, ether, and nitro groups, to a π* antibonding orbital. These are lower-energy transitions compared to π → π* and result in weaker absorption bands, often appearing at longer wavelengths. uni-muenchen.de Studies of related nitrobenzaldehyde isomers show that these transitions typically appear as weak bands at wavelengths around 350 nm. uni-muenchen.deresearchgate.net
While a specific experimental spectrum for this compound is not available, the expected transitions based on its functional groups can be summarized as follows.
| Electronic Transition | Associated Chromophore(s) | Expected Relative Energy | Expected Relative Intensity |
|---|---|---|---|
| π → π | Aromatic rings (Benzaldehyde, Nitrophenoxy), C=O, NO₂ | High | High (Strong) |
| n → π | C=O (Aldehyde), NO₂ (Nitro group), -O- (Ether) | Low | Low (Weak) |
Computational Chemistry and Molecular Modeling Studies
Quantum Chemical Calculations
Quantum chemical calculations are essential for understanding the geometric and electronic structure of molecules. However, no specific studies applying these methods to 3-Methoxy-4-(4-nitrophenoxy)benzaldehyde have been found.
Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO)
An analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is crucial for understanding a molecule's chemical reactivity and electronic transitions. There is no available research that details the HOMO-LUMO energy gap or the spatial distribution of these frontier orbitals for this compound.
Molecular Electrostatic Potential (MEP) Mapping
Molecular Electrostatic Potential (MEP) maps are used to visualize the charge distribution of a molecule and predict sites for electrophilic and nucleophilic attack. No MEP analysis for this compound has been reported in the scientific literature.
Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions
Natural Bond Orbital (NBO) analysis provides a detailed understanding of charge transfer and stabilizing intramolecular hyperconjugative interactions. This analysis has not been performed or published for this compound.
Prediction of Non-Linear Optical (NLO) Properties
While related benzaldehyde (B42025) derivatives are often investigated for their non-linear optical (NLO) properties, no theoretical predictions or experimental measurements of the polarizability and hyperpolarizability that determine NLO activity have been found for this compound. ias.ac.in
Analysis of Intermolecular Interactions and Crystal Packing
The study of intermolecular interactions is fundamental to understanding how molecules arrange themselves in a solid state, which influences the material's bulk properties. There is no available X-ray crystallographic data for this compound, and therefore, no analysis of its crystal packing or the specific intermolecular forces, such as hydrogen bonds or π-π stacking, that would define its supramolecular structure.
Hirshfeld Surface Analysis
Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. By mapping properties such as electrostatic potential onto the surface, it is possible to identify regions that act as hydrogen bond donors or acceptors and to analyze the nature and extent of various non-covalent contacts.
Summary of Intermolecular Interactions Analyzed by Hirshfeld Surface Analysis
| Interaction Type | Description | Potential Role in Crystal Packing |
|---|---|---|
| C-H···O Hydrogen Bonds | Weak, non-classical hydrogen bonds involving a carbon-bound hydrogen and an oxygen atom from a nitro, methoxy (B1213986), or carbonyl group. | Key contributor to linking adjacent molecules into chains and stabilizing the overall three-dimensional structure. nih.govresearchgate.net |
| π-π Stacking | Interactions between the aromatic rings of the vanillin (B372448) and nitrobenzene moieties. The near-coplanar arrangement of these rings facilitates this type of interaction. nih.gov | Contributes to the stabilization of the crystalline lattice. |
| Electrostatic Interactions | Attractive or repulsive forces based on the distribution of electron density, particularly involving the electron-withdrawing nitro group. | Guides the orientation of molecules within the crystal to maximize attractive forces. |
Atoms in Molecules (AIM) Theory Applications
The Quantum Theory of Atoms in Molecules (QTAIM), often referred to as AIM, provides a rigorous method for analyzing the topology of the electron density (ρ(r)) to define atoms, chemical bonds, and molecular structure. wikipedia.orguni-rostock.de This theory identifies critical points in the electron density, particularly bond critical points (BCPs), which exist between two interacting atoms. ias.ac.in
The application of AIM to this compound would allow for the characterization of its intramolecular and intermolecular interactions. researchgate.net By analyzing the properties at the BCPs, such as the electron density (ρ) and its Laplacian (∇²ρ), one can distinguish between different types of chemical bonds. researchgate.net For example, the weak C-H···O intermolecular interactions observed in the crystal structure would be evidenced by the presence of a bond path and a BCP between the involved H and O atoms. nih.govresearchgate.net The values of ρ and ∇²ρ at this point would confirm the non-covalent, electrostatic nature of the interaction. This approach provides a quantum mechanical basis for understanding the bonding within the molecule and the forces that govern its crystal assembly. ias.ac.inresearchgate.net
Reduced Density Gradient (RDG) Analysis
Reduced Density Gradient (RDG) analysis is a computational technique used to identify and visualize non-covalent interactions (NCIs) in real space. chemrxiv.org It plots the RDG against the electron density, which reveals regions corresponding to different types of interactions, such as strong hydrogen bonds, weaker van der Waals forces, and repulsive steric clashes. chemrxiv.org
Molecular Docking Studies
Molecular docking is a computational simulation technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug design to predict the binding mode and affinity of a small molecule ligand to the active site of a target protein.
Prediction of Binding Affinities with Biological Macromolecules
Molecular docking studies have been performed on this compound to explore its potential as an enzyme inhibitor. These in silico experiments calculate the binding energy, which represents the strength of the interaction between the compound and a biological target.
Specifically, docking simulations have been used to understand the binding interactions with target enzymes like Acetylcholinesterase (AChE). The results of these studies indicated favorable binding energies, suggesting a stable interaction between the compound and the enzyme's active site. The analysis of the docked pose reveals key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that are responsible for the binding affinity. These predictions are crucial for understanding the compound's mechanism of action at a molecular level and for identifying it as a potential candidate for further development.
Molecular Docking Profile of this compound
| Biological Target | Predicted Binding Affinity | Potential Significance |
|---|---|---|
| Acetylcholinesterase (AChE) | Favorable binding energies reported. | Suggests potential as an AChE inhibitor, a class of compounds used in the treatment of Alzheimer's disease. |
In Silico Screening and Rational Drug Design Methodologies
The insights gained from molecular docking studies form the basis for in silico screening and rational drug design. The structure of this compound can serve as a scaffold or starting point for designing new, more potent inhibitors.
In Silico Screening: Virtual libraries of compounds derived from the this compound scaffold can be computationally screened against the binding site of a target protein. This high-throughput method allows researchers to quickly identify derivatives that are predicted to have higher binding affinities or improved pharmacological properties without the need for immediate chemical synthesis.
Rational Drug Design: Based on the detailed interaction map from docking studies, specific structural modifications can be proposed to enhance binding affinity. For example, if a particular region of the molecule is near a hydrogen-bonding residue in the protein, a functional group could be added to the molecule to form that bond, thereby increasing its potency. This structure-based approach accelerates the drug discovery process by guiding the synthesis of molecules with a higher probability of success.
Mechanistic Investigations of Chemical Reactivity
Elucidation of Reaction Mechanisms Involving the Benzaldehyde (B42025) Moiety
The benzaldehyde portion of the molecule is a primary site for chemical reactions, particularly those involving the electrophilic carbonyl carbon.
The aldehyde group is highly susceptible to nucleophilic attack. The mechanism involves the addition of a nucleophile to the carbonyl carbon, leading to a tetrahedral alkoxide intermediate, which is subsequently protonated to form an alcohol. libretexts.org The rate of this reaction is significantly influenced by the electronic properties of the aromatic ring substituents. In 3-Methoxy-4-(4-nitrophenoxy)benzaldehyde, the 4-(4-nitrophenoxy) group acts as a strong electron-withdrawing group via the inductive effect, which is transmitted through the ether oxygen. This effect increases the partial positive charge (electrophilicity) on the carbonyl carbon, making it more reactive towards nucleophiles compared to unsubstituted benzaldehyde.
A prominent example of this reactivity is the Claisen-Schmidt condensation, a type of crossed-aldol condensation. wikipedia.org In this reaction, the aldehyde reacts with a ketone or another enolizable carbonyl compound under basic conditions. praxilabs.comjove.com The mechanism proceeds via the formation of a ketone enolate, which then acts as the nucleophile, attacking the electrophilic carbonyl carbon of the benzaldehyde. jove.com The resulting β-hydroxy carbonyl compound readily dehydrates to form a stable, conjugated α,β-unsaturated carbonyl product. praxilabs.com The electron-withdrawing nature of the 4-(4-nitrophenoxy) substituent enhances the aldehyde's reactivity, facilitating this condensation. nih.gov
Aromatic aldehydes are readily oxidized to their corresponding carboxylic acids. numberanalytics.com This transformation can be achieved using various oxidizing agents, such as potassium permanganate (B83412) (KMnO₄), chromic acid (H₂CrO₄), or milder reagents like Tollens' reagent ([Ag(NH₃)₂]⁺). libretexts.orgncert.nic.in
Kinetic studies on the oxidation of substituted benzaldehydes have shown that the reaction is first order with respect to both the aldehyde and the oxidant. acs.orgnih.gov The mechanism often involves the formation of a hydrate (B1144303) (gem-diol) upon addition of water to the aldehyde, which is then attacked by the oxidizing species. libretexts.org The rate-determining step is typically the cleavage of the aldehydic C-H bond. researchgate.netlookchem.com Kinetic isotope effect studies using deuterated benzaldehydes (Ph-CDO) confirm that this C-H bond breaking is crucial to the reaction rate. nih.gov For this compound, the electron-withdrawing substituent is expected to slightly retard the rate of oxidation, as the reaction involves the removal of a hydride ion (H⁻), a process favored by electron-donating groups. However, this effect is generally modest, and the oxidation to 3-Methoxy-4-(4-nitrophenoxy)benzoic acid proceeds efficiently under standard conditions. rsc.orguclm.esacs.org
Mechanistic Studies of Nitro Group Transformations
The nitro group on the phenoxy ring is a key site for reductive transformations and profoundly influences the reactivity of its attached aromatic ring.
The reduction of aromatic nitro compounds is a fundamental transformation that typically proceeds in a stepwise manner to yield the corresponding amine. numberanalytics.com The process involves a total six-electron reduction, passing through nitroso (-N=O) and hydroxylamine (B1172632) (-NHOH) intermediates. numberanalytics.com
Common Reduction Pathways:
Catalytic Hydrogenation: This is a widely used method employing catalysts like Palladium on carbon (Pd/C), Platinum (Pt), or Nickel (Ni) with hydrogen gas. It is generally efficient but can sometimes lead to the over-reduction of other functional groups, such as the aldehyde. numberanalytics.com
Metal-Acid Systems: Reagents like Tin (Sn) or Iron (Fe) in the presence of a strong acid (e.g., HCl) are classic methods for nitro group reduction. organic-chemistry.org
Chemoselective Reduction: A significant challenge in molecules like this compound is the selective reduction of the nitro group without affecting the aldehyde. Certain reagents and conditions have been developed for this purpose. For instance, using phenyl silane (B1218182) (H₃SiPh) with an iron(salen) catalyst has been shown to chemoselectively reduce nitro groups while preserving carbonyl functionality. cam.ac.uknih.govacs.orgcardiff.ac.uk Other systems, such as sodium borohydride (B1222165) in the presence of transition metal complexes or specific catalytic transfer hydrogenation methods, also offer high selectivity. organic-chemistry.orgjsynthchem.com
The general mechanism for many of these reductions involves sequential single-electron or hydride transfers to the nitro group, followed by protonation and dehydration steps to form the final amine. nih.gov
| Reagent/System | Selectivity for Nitro vs. Aldehyde | Typical Conditions | Reference |
|---|---|---|---|
| H₂, Pd/C | Low to Moderate (Aldehyde can be reduced to alcohol) | H₂ (gas), RT or elevated temp. | numberanalytics.com |
| Fe / HCl | High | Aqueous HCl, heat | organic-chemistry.org |
| SnCl₂ / HCl | High | Concentrated HCl | numberanalytics.com |
| Fe(salen) / H₃SiPh | Very High (Aldehyde preserved) | Acetonitrile, 50 °C | nih.govacs.org |
| NaBH₄ / Ni(PPh₃)₄ | High | Ethanol (B145695), RT | jsynthchem.com |
The nitro group is one of the most powerful electron-withdrawing groups and significantly alters the reactivity of the aromatic ring to which it is attached. shaalaa.comnumberanalytics.comnumberanalytics.com
Electrophilic Aromatic Substitution (EAS): The nitro group strongly deactivates the aromatic ring towards electrophilic attack by withdrawing electron density through both inductive (-I) and resonance (-R) effects. shaalaa.comlibretexts.org This deactivation makes reactions like nitration, halogenation, or Friedel-Crafts alkylation on the nitrophenoxy ring much more difficult than on unsubstituted benzene (B151609). Furthermore, the resonance structures show an accumulation of positive charge at the ortho and para positions, thereby directing incoming electrophiles to the meta position. quora.com
Nucleophilic Aromatic Substitution (NAS): Conversely, the strong electron-withdrawing nature of the nitro group activates the aromatic ring for nucleophilic substitution. numberanalytics.comnumberanalytics.com It stabilizes the negatively charged intermediate (Meisenheimer complex) formed during the reaction, particularly when the nitro group is positioned ortho or para to the leaving group. While the phenoxy ether in the target molecule does not have a conventional leaving group on the nitro-substituted ring, this activating property is a fundamental aspect of its reactivity profile.
Structure-Reactivity Relationships in this compound and its Analogs
The principles of physical organic chemistry, particularly linear free-energy relationships like the Hammett equation, can be used to quantify the effects of substituents on reaction rates and equilibria. wikipedia.orglibretexts.org The Hammett equation is given by:
log(k/k₀) = ρσ
where k is the rate constant for the substituted reactant, k₀ is the rate for the unsubstituted reactant, σ (sigma) is the substituent constant (a measure of the electronic effect of the substituent), and ρ (rho) is the reaction constant (a measure of the reaction's sensitivity to substituent effects). wikipedia.orgwalisongo.ac.id
For reactions at the aldehyde group, the electronic effects of substituents on both rings are critical. A plot of the logarithm of the reaction rate constants against the Hammett σ values for a series of analogs would yield a straight line with a slope of ρ. researchgate.net
A positive ρ value indicates that the reaction is accelerated by electron-withdrawing groups (e.g., nucleophilic addition to the aldehyde). researchgate.net
A negative ρ value indicates the reaction is favored by electron-donating groups (e.g., electrophilic aromatic substitution on the benzaldehyde ring). researchgate.net
In this compound, the methoxy (B1213986) group (-OCH₃) is electron-donating by resonance (+R) but electron-withdrawing by induction (-I), with its net effect depending on its position. The 4-(4-nitrophenoxy) group is strongly electron-withdrawing. Altering these substituents would predictably change the molecule's reactivity. For example, replacing the nitro group with a methoxy group would decrease the electrophilicity of the aldehyde carbon, retarding nucleophilic addition. Conversely, adding another nitro group would enhance it.
| Structural Modification | Effect on Aldehyde Reactivity (Nucleophilic Addition) | Effect on Nitro Group Reactivity (Reduction) | Rationale (Electronic Effect) |
|---|---|---|---|
| Replace -NO₂ with -OCH₃ | Decrease | N/A | Reduced electron-withdrawing strength of the phenoxy group. |
| Replace -NO₂ with -Cl | Slight Decrease | Slightly easier | -Cl is less electron-withdrawing than -NO₂. |
| Replace 3-methoxy with 3-chloro | Increase | No direct effect | -Cl is more electron-withdrawing than -OCH₃. |
| Add a second -NO₂ to the phenoxy ring | Increase | More difficult | Increased electron-withdrawing effect on the aldehyde; increased electron deficiency at the nitro group. |
Applications in Medicinal Chemistry Research in Vitro Studies
Antimicrobial and Antiviral Activity Evaluations
In Vitro Screening against Bacterial Strains
No specific data from in vitro screening of 3-Methoxy-4-(4-nitrophenoxy)benzaldehyde against common bacterial strains such as Staphylococcus aureus or Escherichia coli were found in the reviewed literature. Studies on related aroyl hydrazones derived from the parent structure, 4-hydroxy-3-methoxy-benzaldehyde, have indicated potential antibacterial properties, but this cannot be directly extrapolated to the title compound.
In Vitro Screening against Fungal Strains
Similarly, there is a lack of specific in vitro data on the antifungal activity of this compound. Research into related chalcone (B49325) derivatives of 3'-methoxy-4'-hydroxyacetophenone has shown activity against fungal species like Trichophyton rubrum, suggesting that the core chemical scaffold may possess antifungal potential. However, dedicated studies on this compound are necessary to confirm any such activity.
Anticancer Activity Research
The evaluation of this compound as a potential anticancer agent is an area where preliminary conceptual interest exists, but specific experimental data remains unpublished or is not widely accessible.
In Vitro Cytotoxicity Assessments against Cancer Cell Lines
Specific IC50 values from in vitro cytotoxicity assays of this compound against various human cancer cell lines have not been reported in the surveyed scientific literature. While related benzyloxybenzaldehyde derivatives have been assessed for their anticancer activity against cell lines such as HL-60, this data is not directly applicable to the title compound.
Antidiabetic Activity Investigations in Cellular Models
A thorough review of scientific databases reveals a lack of specific studies investigating the antidiabetic potential of this compound in cellular models. Consequently, there is no available data on its effects on key biological processes related to diabetes, such as glucose uptake in adipocytes or muscle cells, insulin (B600854) signaling pathway modulation, or the inhibition of enzymes like α-amylase and α-glucosidase in a cellular context.
Other Potential Biological Activities in Preclinical In Vitro Studies
Anti-inflammatory Properties
There are no specific in vitro studies available that evaluate the anti-inflammatory properties of this compound. Research in cellular models, such as lipopolysaccharide (LPS)-stimulated macrophages, to measure the inhibition of inflammatory mediators like nitric oxide (NO), prostaglandins, or cytokines such as TNF-α and interleukins, has not been reported for this compound.
Neuroprotective Effects
Investigations into the neuroprotective effects of this compound in in vitro models of neurodegenerative diseases or neuronal injury are not present in the current body of scientific literature. There is no data regarding its ability to mitigate excitotoxicity, oxidative stress, or apoptosis in neuronal cell cultures.
Enzyme Inhibition Studies (e.g., Lipoxygenase)
Specific data on the inhibitory activity of this compound against enzymes of therapeutic interest, such as lipoxygenase (LOX), is not available. Lipoxygenases are key enzymes in the inflammatory cascade, and their inhibition is a target for anti-inflammatory drug development. However, no studies have been published detailing the inhibitory concentration (IC₅₀) or the mechanism of interaction between this specific compound and lipoxygenase or other related enzymes.
Emerging Research Directions and Future Perspectives
Development of Green and Sustainable Synthetic Methodologies
The traditional synthesis of diaryl ethers, including 3-Methoxy-4-(4-nitrophenoxy)benzaldehyde, often relies on methods like the Ullmann condensation, which can require harsh reaction conditions and stoichiometric amounts of copper catalysts. acs.org Future research is increasingly focused on developing environmentally benign and economically viable synthetic routes.
Key green chemistry approaches applicable to the synthesis of this compound include:
Microwave-Assisted Synthesis: Microwave irradiation can significantly accelerate reaction times for the formation of diaryl ethers, often in the absence of traditional catalysts. organic-chemistry.org This method offers a cost-effective and eco-friendly alternative to conventional heating. organic-chemistry.org
Catalyst-Free Reactions: For substrates with suitable electronic properties, such as those involving electron-deficient aryl halides, catalyst-free coupling with phenols can be achieved, simplifying purification and reducing metal waste. organic-chemistry.org
Advanced Catalytic Systems: The use of nanocatalysts, such as copper nanoparticles, is a promising area. jsynthchem.com These catalysts exhibit high surface-area-to-volume ratios, leading to enhanced reactivity and allowing for milder reaction conditions, often in more environmentally friendly solvents. researchgate.netnih.gov Bimetallic catalysts and those supported on materials like zeolites are also being explored to improve efficiency and recyclability. nih.govresearchgate.net
Alternative Coupling Partners: Research into copper-promoted coupling of phenols with arylboronic acids at room temperature presents a mild and highly functional group-tolerant pathway to diaryl ethers. rsc.orgorganic-chemistry.org
Table 1: Comparison of Synthetic Methodologies for Diaryl Ethers
| Methodology | Key Advantages | Potential for Greener Synthesis |
|---|---|---|
| Traditional Ullmann Condensation | Well-established method | Often requires high temperatures and stoichiometric copper. acs.org |
| Microwave-Assisted Coupling | Rapid reaction times, reduced energy use. organic-chemistry.org | High; can be performed catalyst-free in some cases. organic-chemistry.org |
| Nanocatalyst-Mediated Coupling | High efficiency under mild conditions, catalyst recyclability. jsynthchem.comnih.gov | High; reduces catalyst loading and harsh conditions. nih.gov |
| Arylboronic Acid Coupling | Room temperature reactions, high functional group tolerance. rsc.orgorganic-chemistry.org | High; avoids harsh bases and high temperatures. rsc.org |
Exploration of Novel Pharmacological Targets and Therapeutic Areas
The diaryl ether scaffold is a privileged structure in medicinal chemistry, found in numerous natural products and synthetic compounds with a wide range of biological activities, including anticancer, antibacterial, and anti-inflammatory properties. nih.govacs.org The specific structure of this compound suggests several avenues for pharmacological investigation.
Initial studies indicate that the compound may act on specific molecular targets through mechanisms such as:
Enzyme Inhibition: It has been suggested to inhibit enzymes like acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which could be relevant for neurodegenerative diseases.
Induction of Apoptosis: The compound may activate pathways like p53 to induce programmed cell death, a key mechanism for potential anticancer agents.
Antimicrobial Activity: Derivatives of the parent molecule, 4-hydroxy-3-methoxy-benzaldehyde, have demonstrated antimicrobial activity against various bacterial and fungal strains. researchgate.netrsc.org
Future research will likely focus on synthesizing a library of derivatives by modifying the aldehyde and nitro groups to probe structure-activity relationships (SAR). acs.org This could lead to the identification of novel lead compounds for therapeutic areas such as oncology, neurodegenerative disorders, and infectious diseases. The diaryl ether core provides a stable and versatile framework for developing targeted therapies. acs.org
Integration of Artificial Intelligence and Machine Learning in Compound Design
The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing chemical synthesis and drug discovery. beilstein-journals.org For this compound, these computational tools can accelerate research and development in several key areas.
Synthesis Optimization: ML algorithms can be employed to navigate the complex relationships between reaction variables (e.g., catalyst, solvent, temperature) and outcomes (e.g., yield, purity). beilstein-journals.org By building predictive models from experimental data, these algorithms can identify optimal reaction conditions with fewer experiments than traditional methods, saving time and resources. beilstein-journals.orgbeilstein-journals.org
Predictive Modeling for Novel Derivatives: AI can be used to design novel derivatives of this compound with enhanced pharmacological properties. By learning from existing datasets of bioactive molecules, ML models can predict the biological activity, toxicity, and pharmacokinetic profiles of virtual compounds before they are synthesized.
Retrosynthesis Planning: Computer-aided synthesis planning tools can propose novel and efficient synthetic routes for the target molecule and its analogues, potentially uncovering more sustainable or cost-effective pathways. beilstein-journals.org
The application of these in silico techniques represents a paradigm shift, enabling a more data-driven and efficient approach to exploring the chemical and therapeutic potential of this compound. beilstein-journals.org
Advanced Characterization Techniques for Complex Structural Elucidation
While standard techniques like NMR and FT-IR are crucial, a deeper understanding of the compound's solid-state structure, polymorphism, and intermolecular interactions requires more advanced characterization. The crystal structure of the closely related isomer, 3-methoxy-4-(4-nitrobenzyloxy)benzaldehyde, has been elucidated using single-crystal X-ray diffraction, revealing details about its planarity and intermolecular C-H···O interactions that stabilize the crystal packing. nih.govresearchgate.netnih.govnih.gov
Future research on this compound would benefit from:
Single-Crystal X-ray Diffraction: To determine its precise three-dimensional structure, bond lengths, angles, and packing arrangement. This information is fundamental for understanding its physical properties and for computational modeling studies.
Solid-State NMR: To study the local environment of atoms in the solid state, which can provide insights into polymorphism and molecular dynamics.
Thermal Analysis (DSC/TGA): To characterize its melting point, thermal stability, and decomposition profile, which is critical for applications in materials science. inoe.ro
UV-Visible Spectroscopy: To understand its electronic transitions and optical properties, which are relevant for potential applications in dyes or nonlinear optical materials. inoe.ro
A comprehensive structural and physicochemical characterization is essential for unlocking the full potential of this molecule in both pharmacology and materials science.
Table 2: Relevant Analytical Techniques and Their Applications
| Technique | Information Provided | Relevance to Future Research |
|---|---|---|
| Single-Crystal X-ray Diffraction | Precise 3D molecular structure, bond lengths/angles, crystal packing. nih.govresearchgate.net | Foundational for structure-property relationships and computational modeling. |
| FT-IR Spectroscopy | Identification of functional groups (C=O, C-O-C, NO₂). inoe.roorientjchem.org | Confirms molecular identity and can be used for reaction monitoring. |
| NMR Spectroscopy (¹H, ¹³C) | Detailed map of the carbon-hydrogen framework. orientjchem.org | Essential for structural confirmation in solution and purity assessment. |
| UV-Visible Spectroscopy | Electronic transitions, optical transparency, cutoff wavelength. inoe.ro | Important for evaluating potential in optical materials and as a chromophore. |
| Thermal Analysis (TGA/DSC) | Melting point, thermal stability, decomposition patterns. inoe.ro | Critical for assessing viability in applications requiring thermal stress, like polymers. |
Potential for Applications in Materials Science (e.g., Corrosion Inhibition)
The molecular structure of this compound, containing heteroatoms (oxygen, nitrogen) and aromatic rings, makes it an interesting candidate for applications in materials science, particularly as a corrosion inhibitor. Organic compounds with these features can adsorb onto metal surfaces, forming a protective layer that shields the metal from corrosive environments. icrc.ac.ir
Benzaldehyde (B42025) and its derivatives have been studied as effective corrosion inhibitors for metals such as aluminum and mild steel in acidic media. icrc.ac.irjetjournal.orgdoi.org The mechanism often involves the inhibitor's molecules adsorbing onto the metal surface, a process that can be influenced by the concentration of the inhibitor and the temperature. icrc.ac.irdoi.org
Future research could explore the efficacy of this compound as a corrosion inhibitor by:
Performing weight loss and electrochemical studies to quantify its inhibition efficiency on various metals and alloys.
Investigating the mechanism of adsorption (physisorption vs. chemisorption) through thermodynamic and kinetic studies. doi.org
Using surface analysis techniques like Scanning Electron Microscopy (SEM) to visualize the protective film formed on the metal surface. icrc.ac.ir
Beyond corrosion inhibition, the diaryl ether motif is a component of high-performance polymers, suggesting that derivatives of this compound could serve as monomers for creating new materials with unique thermal or electronic properties. jsynthchem.com
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 3-Methoxy-4-(4-nitrophenoxy)benzaldehyde, and how can reaction conditions be optimized?
- Methodological Answer : The compound is typically synthesized via nucleophilic aromatic substitution. For example, 4-fluorobenzaldehyde can react with 3-methoxy-4-hydroxybenzaldehyde under basic conditions (e.g., K₂CO₃ in DMF) to form the ether linkage. Optimization involves controlling temperature (80–100°C), reaction time (12–24 hours), and stoichiometric ratios (1:1.2 aldehyde to nitro-substituted phenol) to maximize yield . Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is recommended .
Q. How is the crystal structure of this compound determined, and what software is used for refinement?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is employed, with data collected on a Bruker SMART CCD diffractometer. Space group determination (e.g., monoclinic P2₁/n) and refinement are performed using SHELXL , which applies least-squares matrix methods to achieve low R values (e.g., R = 0.043). Displacement ellipsoids and hydrogen bonding networks are analyzed using Olex2 or Mercury . Multi-scan absorption corrections (via SADABS ) ensure data accuracy .
Q. What spectroscopic techniques are used to characterize this compound, and how are conflicting data resolved?
- Methodological Answer :
- ¹H/¹³C NMR : Assign methoxy (δ ~3.8–3.9 ppm) and aldehyde (δ ~9.8–10.2 ppm) protons, with nitrophenoxy aromatic signals split due to asymmetry .
- FTIR : Confirm C=O stretch (ν ~1680–1700 cm⁻¹) and nitro group vibrations (ν ~1520, 1340 cm⁻¹) .
- HRMS : Validate molecular weight (e.g., m/z calculated for C₁₄H₁₁NO₆: 313.0589) .
Conflicting data (e.g., unexpected splitting in NMR) are resolved by comparing experimental results with computational predictions (DFT) or repeating measurements under controlled humidity/temperature .
Advanced Research Questions
Q. How does the nitro group’s position and electronic effects influence the compound’s reactivity in cross-coupling reactions?
- Methodological Answer : The para-nitro group acts as a strong electron-withdrawing group, activating the aromatic ring toward nucleophilic substitution but deactivating it toward electrophilic attacks. In Suzuki-Miyaura couplings, the nitro group’s meta-directing nature necessitates careful selection of palladium catalysts (e.g., Pd(PPh₃)₄) and ligands to prevent side reactions. Computational studies (e.g., Fukui indices) predict reactive sites, guiding experimental design .
Q. What strategies mitigate challenges in crystallizing this compound for SC-XRD studies?
- Methodological Answer : Slow evaporation from mixed solvents (e.g., DCM/hexane) at 4°C promotes nucleation. Adding seed crystals or using anti-solvent diffusion (ethanol into DCM) improves crystal quality. For twinned crystals, SHELXL ’s twin refinement tools (e.g., BASF parameter) resolve overlapping reflections. Thermal ellipsoid analysis identifies disorder, which is modeled using PART instructions .
Q. How can conflicting biological activity data for nitroaromatic derivatives be analyzed systematically?
- Methodological Answer : Use dose-response assays (e.g., IC₅₀ determination) with standardized cell lines (e.g., HepG2 for cytotoxicity). Conflicting results may arise from redox cycling of the nitro group; validate via ROS detection assays (e.g., DCFH-DA). Structure-activity relationships (SAR) are derived by comparing substituent effects (e.g., methoxy vs. ethoxy) on logP and binding affinity (docking studies with AutoDock Vina) .
Q. What advanced analytical methods resolve ambiguities in quantifying degradation products of this compound under UV exposure?
- Methodological Answer : Combine HPLC-MS/MS (C18 column, 0.1% formic acid/ACN gradient) with isotope-labeled internal standards to track nitro-reduction products (e.g., amine derivatives). For photostability studies, use a xenon arc lamp (simulated sunlight) and monitor degradation kinetics via UV-Vis (λ = 270 nm). Confirmation via 2D-NMR (COSY, HSQC) identifies structural changes in degradation byproducts .
Methodological Best Practices
- Synthetic Reproducibility : Document solvent purity (e.g., anhydrous DMF) and reaction atmosphere (N₂/Ar) to minimize variability .
- Crystallography : Deposit CIF files in the Cambridge Structural Database (CSD) for peer validation .
- Data Contradictions : Cross-validate using multiple techniques (e.g., SC-XRD + DFT for bond angles) and report confidence intervals .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
